molecular formula C12H11N B1585565 2-Methyl-5-phenylpyridine CAS No. 3256-88-0

2-Methyl-5-phenylpyridine

Cat. No. B1585565
Key on ui cas rn: 3256-88-0
M. Wt: 169.22 g/mol
InChI Key: JXNAIOCJWBJGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05872136

Procedure details

A suspension of 3-phenyl-6-methyl pyridine (1.99 g, 11.78 mmol) and potassium permanganate (7.65, 48.6 mmol), in water (50 mL) was heated at reflux for 16 hours. The reaction was allowed to cool to ambient temperature and filtered through celite to remove the solids. Acetic acid (2 mL) was added to the colourless filtrate and the product was collected as a white solid by filtration.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
48.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][C:10]([CH3:13])=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mn]([O-])(=O)(=O)=[O:15].[K+].[OH2:20]>>[C:1]1([C:7]2[CH:8]=[N:9][C:10]([C:13]([OH:15])=[O:20])=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NC(=CC1)C
Name
Quantity
48.6 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the solids
ADDITION
Type
ADDITION
Details
Acetic acid (2 mL) was added to the colourless filtrate
FILTRATION
Type
FILTRATION
Details
the product was collected as a white solid by filtration

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=NC(=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.